6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
The synthesis of 6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-component reactions. One common method is the one-pot multi-component condensation reaction, which includes the use of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . This method is favored for its simplicity and efficiency, often yielding high purity products.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Scientific Research Applications
6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer and anti-inflammatory agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases and enzymes, which play a crucial role in various biological pathways. The compound’s ability to bind to these targets and modulate their activity is the basis for its therapeutic potential .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(3,4-diethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
6-amino-4-(3,4-dihydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H16N4O3/c1-2-3-10-14-13(8-4-5-11(21)12(22)6-8)9(7-17)15(18)23-16(14)20-19-10/h4-6,13,21-22H,2-3,18H2,1H3,(H,19,20) |
InChI Key |
WBVFLMMQRJGKKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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